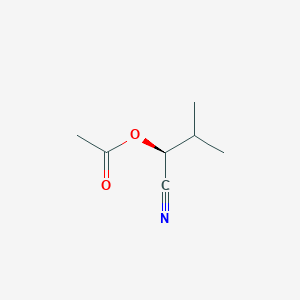
(1S)-1-Cyano-2-methylpropyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-Cyano-2-methylpropyl acetate: is an organic compound with the molecular formula C6H9NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Cyano-2-methylpropyl acetate typically involves the reaction of hydrocyanic acid with an appropriate aldehyde or ketone, followed by esterification. One common method involves the reaction of hydrocyanic acid with acrolein to form acrolein cyanohydrin, which is then esterified with acetic anhydride in the presence of a catalyst such as N,N-dimethylaminopyridine carboxylate .
Industrial Production Methods: In industrial settings, the production of this compound can be carried out using continuous flow reactors to ensure high yield and purity. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: (1S)-1-Cyano-2-methylpropyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted esters or other functionalized compounds.
Applications De Recherche Scientifique
Chemistry: (1S)-1-Cyano-2-methylpropyl acetate is used as an intermediate in organic synthesis, particularly in the preparation of other chiral compounds. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving nitriles and esters. It serves as a model substrate for investigating the specificity and activity of various enzymes.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as a building block for synthesizing chiral drugs. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug discovery.
Industry: In industrial applications, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and chiral nature make it suitable for producing high-value products.
Mécanisme D'action
The mechanism of action of (1S)-1-Cyano-2-methylpropyl acetate depends on the specific reactions it undergoes. In general, the nitrile group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis or substitution. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
(1R)-1-Cyano-2-methylpropyl acetate: The enantiomer of (1S)-1-Cyano-2-methylpropyl acetate, with similar chemical properties but different biological activity.
1-Cyano-2-methylpropyl acetate: The racemic mixture containing both (1S) and (1R) enantiomers.
1-Cyano-2-methylpropyl butyrate: A similar compound with a different ester group.
Uniqueness: this compound is unique due to its specific chiral configuration, which can lead to different biological activities and reactivities compared to its enantiomer or racemic mixture. This makes it particularly valuable in applications requiring high stereochemical purity.
Propriétés
Numéro CAS |
72690-95-0 |
|---|---|
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
[(1S)-1-cyano-2-methylpropyl] acetate |
InChI |
InChI=1S/C7H11NO2/c1-5(2)7(4-8)10-6(3)9/h5,7H,1-3H3/t7-/m1/s1 |
Clé InChI |
OGXVTSXSSPXBMW-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)[C@@H](C#N)OC(=O)C |
SMILES canonique |
CC(C)C(C#N)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


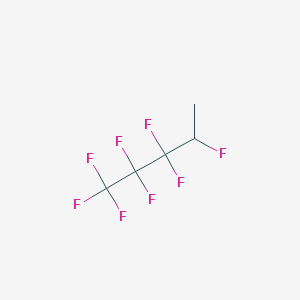
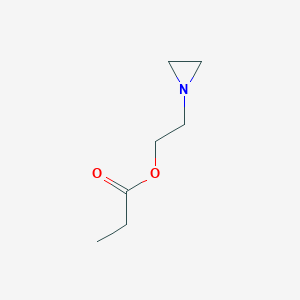
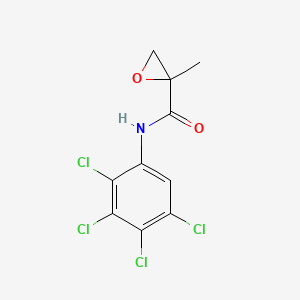
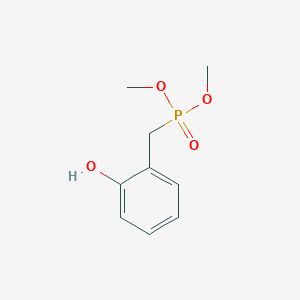
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)

![zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride](/img/structure/B14464706.png)
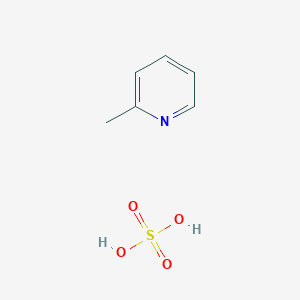

![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)
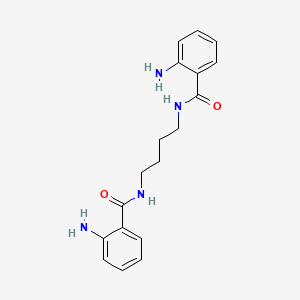
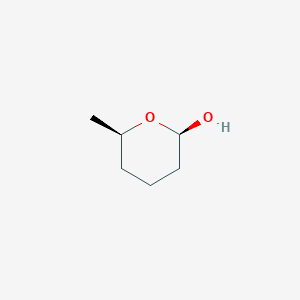
![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)

